

An In-depth Technical Guide to the Molecular Structure of Cycloheptanecarboxylic Acid

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Compound of Interest

Compound Name: *Cycloheptanecarboxylic acid*

Cat. No.: *B072192*

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Introduction

Cycloheptanecarboxylic acid, a saturated fatty acid with a seven-membered aliphatic ring, serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique conformational flexibility and the presence of a reactive carboxylic acid moiety make it an interesting scaffold for the design of novel therapeutic agents and other functional organic molecules. This technical guide provides a comprehensive overview of the molecular structure of **cycloheptanecarboxylic acid**, including its physicochemical properties, spectroscopic signature, conformational landscape, and synthetic methodologies.

Molecular Structure and Properties

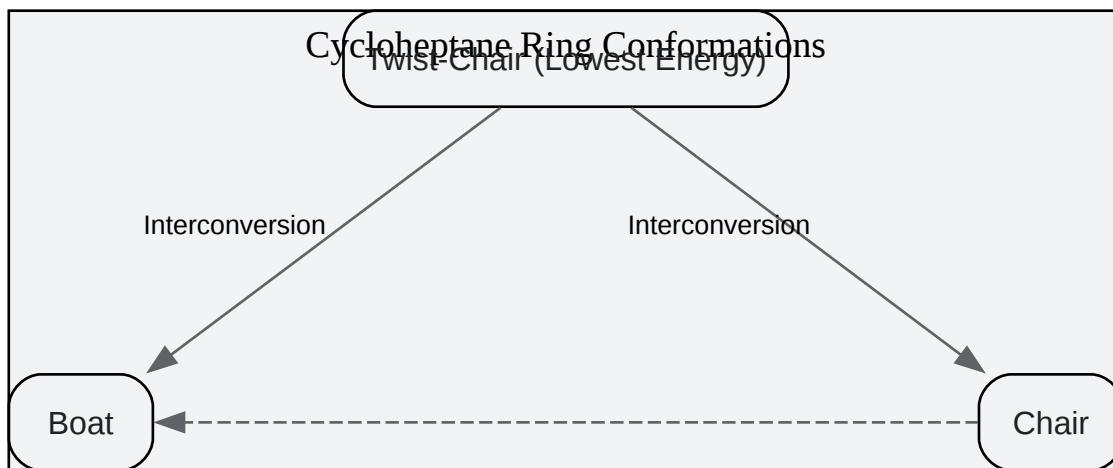
Cycloheptanecarboxylic acid possesses the chemical formula $C_8H_{14}O_2$ and a molecular weight of 142.20 g/mol .^{[1][2]} The structure consists of a cycloheptane ring bonded to a carboxylic acid functional group.

Table 1: Physicochemical Properties of **Cycloheptanecarboxylic Acid**

Property	Value	Reference(s)
IUPAC Name	Cycloheptanecarboxylic acid	[3]
CAS Number	1460-16-8	[3]
Molecular Formula	C ₈ H ₁₄ O ₂	[3]
Molecular Weight	142.20 g/mol	[3]
Appearance	White crystalline powder or colorless liquid	[4]
Melting Point	59-62 °C	[4]
Boiling Point	255-257 °C	[4]
Density	1.035 g/mL at 25 °C	[2]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and ether.	[4]

Conformational Analysis

The seven-membered ring of **cycloheptanecarboxylic acid** is not planar and exists in a dynamic equilibrium of several conformers. Computational studies on cycloheptane, the parent cycloalkane, have shown that the twist-chair conformation is the most stable, being lower in energy than the boat and chair conformations.^[5] The introduction of the carboxylic acid substituent is expected to influence the conformational preference, but the twist-chair is likely to remain a significant contributor to the overall conformational ensemble.



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Caption: Conformational landscape of the cycloheptane ring.

A precise determination of the bond lengths, bond angles, and dihedral angles of the most stable conformer of **cycloheptanecarboxylic acid** would require dedicated computational modeling (e.g., using Density Functional Theory) or experimental data from techniques like X-ray crystallography, which are not readily available in the public domain. However, a theoretical model based on standard bond lengths and the preferred twist-chair conformation can be conceptualized.

Spectroscopic Characterization

The molecular structure of **cycloheptanecarboxylic acid** can be elucidated and confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. The carboxylic acid proton typically appears as a broad singlet in the downfield region (δ 10-13 ppm). The proton on the carbon bearing the carboxyl group (α -proton) would appear as a multiplet, and the protons on the cycloheptane ring would resonate as a complex series of overlapping multiplets in the upfield region (typically δ 1-3 ppm).

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region (δ 170-

185 ppm).[6][7] The carbon attached to the carboxyl group (α -carbon) would appear around δ 40-50 ppm, while the other six carbons of the cycloheptane ring would produce signals in the δ 20-40 ppm range. Due to the conformational flexibility and potential for symmetry, some of the ring carbons may be chemically equivalent or have very similar chemical shifts, leading to fewer than eight distinct signals.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Cycloheptanecarboxylic Acid**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
Carbonyl (C=O)	175 - 185
α -Carbon (CH-COOH)	40 - 50
Cycloheptane Ring Carbons	20 - 40

Infrared (IR) Spectroscopy

The IR spectrum of **cycloheptanecarboxylic acid** exhibits characteristic absorption bands for the functional groups present. A very broad O-H stretching band is observed in the region of $2500\text{-}3300\text{ cm}^{-1}$, which is a hallmark of a hydrogen-bonded carboxylic acid. A strong and sharp C=O stretching absorption appears around 1700 cm^{-1} . The C-O stretching and O-H bending vibrations are also observable in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of **cycloheptanecarboxylic acid** would show a molecular ion peak (M^+) at m/z 142. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, m/z 125) and the carboxyl group (-COOH, m/z 97).

Crystal Structure

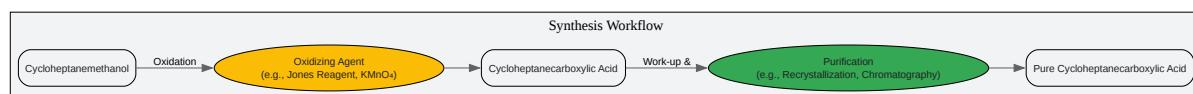
As of the time of this guide, a comprehensive single-crystal X-ray diffraction study providing the precise three-dimensional arrangement of **cycloheptanecarboxylic acid** in the solid state is not publicly available. Such a study would definitively determine the bond lengths, bond angles,

and the preferred conformation in the crystalline form, as well as the intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties.

Experimental Protocols

Synthesis of Cycloheptanecarboxylic Acid

While a specific, detailed experimental protocol for the synthesis of **cycloheptanecarboxylic acid** is not readily found in the primary literature, a representative synthesis can be outlined based on established methods for the preparation of cycloalkanecarboxylic acids. One common approach is the oxidation of the corresponding primary alcohol, cycloheptanemethanol.



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Caption: General synthetic workflow for **cycloheptanecarboxylic acid**.

Representative Protocol: Oxidation of Cycloheptanemethanol

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cycloheptanemethanol in a suitable solvent such as acetone. Cool the flask in an ice bath.
- Addition of Oxidant: Prepare a solution of an oxidizing agent, for example, Jones reagent (a solution of chromium trioxide in sulfuric acid), and add it dropwise to the stirred solution of the alcohol while maintaining the temperature below 10 °C.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

- Work-up: Quench the reaction by adding isopropanol to consume any excess oxidant. Dilute the mixture with water and extract the product with an organic solvent like diethyl ether or ethyl acetate.
- Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Note: This is a generalized procedure and the specific conditions (reagents, solvents, temperatures, and reaction times) would need to be optimized for the best yield and purity.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

- Sample Preparation: Dissolve a few milligrams of **cycloheptanecarboxylic acid** in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the acquired free induction decay (FID) signals by Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

IR Spectroscopy:

- Sample Preparation: For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For a liquid sample (if melted), a thin film can be prepared between two salt plates (e.g., NaCl).
- Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm^{-1}).

Mass Spectrometry:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

- Ionization: Ionize the sample using a suitable method, such as electron ionization (EI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) and detect them to generate the mass spectrum.

Applications in Drug Development

Cycloheptanecarboxylic acid and its derivatives are of interest in drug development due to the conformational properties of the seven-membered ring, which can be exploited to orient substituents in specific three-dimensional arrangements for optimal interaction with biological targets. The carboxylic acid group can serve as a key pharmacophoric feature, for instance, by forming hydrogen bonds or salt bridges with amino acid residues in protein binding sites. It can also be used as a handle for further chemical modifications to generate libraries of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of **cycloheptanecarboxylic acid**, encompassing its physicochemical properties, conformational analysis, spectroscopic characterization, and synthetic approaches. While some experimental data, such as a definitive crystal structure, are not readily available, a comprehensive understanding of its molecular features can be derived from existing data and theoretical considerations. This knowledge is crucial for researchers and scientists working on the design and synthesis of new molecules with potential applications in drug discovery and materials science.

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